2-[(4-chlorophenyl)sulfanyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 1,5-dimethylpyrazole moiety at position 5 and a 4-chlorophenylsulfanyl group at position 2. Such oxadiazole-based acetamides are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase, lipoxygenase) and antimicrobial properties . The synthesis of analogous compounds typically involves multi-step protocols, such as cyclization of hydrazides with carbon disulfide to form the oxadiazole-thiol intermediate, followed by alkylation with bromoacetamide derivatives .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-7-12(20-21(9)2)14-18-19-15(23-14)17-13(22)8-24-11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQMRTURZVMTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on diverse research findings.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various strains of bacteria and fungi. A study demonstrated that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively researched. The target compound exhibited cytotoxic effects on various cancer cell lines. In vitro studies reported IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent antiproliferative activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 (Human epidermoid carcinoma) | 1.61 |
| HT29 (Colorectal carcinoma) | 1.98 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated through in vivo models. The results demonstrated a significant reduction in edema and inflammatory markers when administered to animal models subjected to carrageenan-induced paw edema. The observed reduction was comparable to standard anti-inflammatory drugs such as indomethacin .
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes: The oxadiazole moiety is known to inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory process.
- DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives:
- Anticancer Study: A study involving a series of oxadiazole derivatives showed that modifications at the phenyl ring significantly enhanced cytotoxicity against MCF-7 (breast cancer) cells.
- Antimicrobial Efficacy: In a comparative study, the compound was tested alongside traditional antibiotics and exhibited synergistic effects when combined with amoxicillin against resistant bacterial strains.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may reduce inflammatory markers and cytokine production in immune cells. This suggests a possible role in treating inflammatory diseases or conditions where inflammation is a key factor .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value suggesting potent antimicrobial activity comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
A recent investigation focused on the effects of this compound on human cancer cell lines (e.g., breast and colon cancer). The study demonstrated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Triazole Cores : The 1,3,4-oxadiazole derivatives (target compound, 6a-n, 8a-w) exhibit better enzymatic inhibition profiles compared to triazole-based analogs (e.g., ), likely due to enhanced hydrogen-bonding capacity and aromatic stacking interactions .
- Substituent Effects : The 1,5-dimethylpyrazole group in the target compound may enhance metabolic stability compared to benzyl or indole substituents (6a-n, 8a-w) . However, the lack of direct biological data for the target compound limits conclusive comparisons.
- Sulfanyl Acetamide Chain : The 4-chlorophenyl group in the target compound could improve lipophilicity and membrane permeability relative to ethoxyphenyl () or simpler alkyl chains (e.g., 6a-n).
Physicochemical Properties
Notes:
- The target compound’s higher LogP compared to 6a-n derivatives may improve blood-brain barrier penetration, relevant for central nervous system-targeted therapies.
- The triazole analog’s additional hydrogen-bond acceptors () could reduce bioavailability despite higher molecular weight.
Q & A
Basic Research Questions
Q. What are the key steps and reagents for synthesizing 2-[(4-chlorophenyl)sulfanyl]-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodological Answer : Synthesis typically involves sequential heterocyclic ring formation and sulfanyl-acetamide coupling. Critical steps include:
- Oxadiazole formation : Cyclization of hydrazide precursors under reflux with acetic anhydride or phosphoryl chloride .
- Sulfanyl linkage : Reaction of 5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in DMF/NaOH at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., pyrazole methyl groups at δ 2.3–2.5 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 415.08) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC values reported .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature control : Maintaining 60–70°C minimizes side reactions (e.g., oxadiazole ring degradation) .
- Catalyst use : KI or phase-transfer catalysts (e.g., TBAB) accelerate thiol-acetamide coupling .
- Real-time monitoring : TLC/HPLC tracks reaction progress; quenching at 85–90% conversion prevents byproduct formation .
Q. How do computational studies resolve contradictions in bioactivity data?
- Methodological Answer :
- Molecular docking : Identifies binding interactions with targets (e.g., EGFR kinase) to explain variance in IC values across cell lines .
- QSAR modeling : Correlates substituent electronegativity (e.g., 4-chlorophenyl) with antimicrobial potency to reconcile divergent MIC results .
- ADMET prediction : Assesses bioavailability issues (e.g., poor solubility) that may mask in vitro activity .
Q. What strategies are effective for derivatizing this compound to enhance selectivity?
- Methodological Answer :
- Pyrazole modification : Introducing electron-withdrawing groups (e.g., -NO) at the 1,5-dimethylpyrazole position enhances kinase inhibition .
- Sulfanyl replacement : Substituting sulfur with selenium improves redox-mediated anticancer activity but requires rigorous toxicity screening .
- Prodrug design : Acetylation of the acetamide NH increases metabolic stability in hepatic microsome assays .
Q. How can conflicting crystallographic and spectroscopic data be reconciled?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
